molecular formula C16H20N2O4S B10887561 1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine CAS No. 5951-35-9

1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine

Cat. No.: B10887561
CAS No.: 5951-35-9
M. Wt: 336.4 g/mol
InChI Key: BOWQYJCKCDMKMD-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine is a piperazine derivative characterized by two distinct substituents: a furan-2-ylmethyl group at position 1 and a 4-methoxybenzenesulfonyl group at position 4 of the piperazine ring. The furan moiety introduces aromaticity and moderate lipophilicity, while the methoxybenzenesulfonyl group contributes electron-donating properties and polarity. This combination may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and receptor binding.

Properties

CAS No.

5951-35-9

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C16H20N2O4S/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15/h2-7,12H,8-11,13H2,1H3

InChI Key

BOWQYJCKCDMKMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

Biological Activity

1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine, with the chemical formula C16H20N2O4S and CAS number 423740-57-2, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a piperazine core substituted with a furan and a methoxybenzene sulfonyl group, which may influence its pharmacological properties.

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : 1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known for its role in modulating enzyme activity, while the piperazine moiety can enhance bioavailability and receptor binding.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine exhibit significant antitumor effects. For example, related piperazine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

Research has demonstrated that sulfonamide-containing compounds can act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. The inhibition of CA has been linked to reduced tumorigenic potential in experimental models .

Case Studies and Research Findings

A notable study evaluated the synthesis and biological evaluation of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, revealing promising inhibitory activity against carbonic anhydrase . This suggests that the structural features present in 1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine could confer similar inhibitory properties.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase
Apoptosis InductionInduction of programmed cell death in tumor cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name/ID Key Substituents Biological Activity/Applications Physicochemical Properties Key Findings References
Target Compound 4-Methoxybenzenesulfonyl, furan-2-ylmethyl Not explicitly reported Moderate lipophilicity (furan), polar (sulfonyl, methoxy) Unique combination balances solubility and aromatic interactions. N/A
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl H1 antihistamine, anti-inflammatory Lower logP (no sulfonyl) Methoxy enhances solubility but lacks sulfonyl’s electron-withdrawing effects.
1-[(4-Nitrophenyl)sulfonyl]piperazine 4-Nitrophenylsulfonyl Crystal engineering, enzyme inhibition (MMP-3) High electron deficiency (nitro group) Nitro group increases metabolic lability compared to methoxy.
1-(4-Acetylphenylsulfonyl)-4-methylpiperazine 4-Acetylphenylsulfonyl, methyl Not reported Increased hydrophobicity (acetyl) Acetyl substituent reduces solubility vs. methoxy.
Furan-2-ylmethanone-thienopyrimidine derivative Furan-2-ylmethanone, thienopyrimidine GPR55 receptor antagonist Hydrogen bonding potential (carbonyl) Carbonyl linkage enhances rigidity vs. methyl in target compound.
1-(Tetrahydrofuran-2-ylmethyl)piperazine Tetrahydrofuran-2-ylmethyl σ1 receptor ligand (CNS imaging) Higher lipophilicity (saturated furan) Saturated ring improves blood-brain barrier penetration.
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl, substituted benzoyl Cytotoxic (liver, breast cancer cells) Bulky substituents (high molecular weight) Chlorobenzhydryl enhances cytotoxicity but increases metabolic complexity.

Key Comparison Points

In contrast, 4-nitrophenylsulfonyl analogs () exhibit stronger electron deficiency, favoring enzyme inhibition (e.g., MMP-3) but with higher metabolic lability .

Heterocyclic Substituents :

  • The furan-2-ylmethyl group in the target compound offers aromatic π-π interactions, while tetrahydrofuran-2-ylmethyl () increases lipophilicity, improving CNS penetration for σ1 receptor imaging .

Methoxy vs. Halogenated/Acetyl Groups :

  • Methoxy-substituted derivatives (e.g., ) generally show higher aqueous solubility than chloro- or nitro-substituted analogs. However, halogenated derivatives (e.g., ) often exhibit stronger cytotoxic activity due to enhanced electrophilicity .

Biological Activity Trends :

  • Piperazines with sulfonamide/sulfonyl groups (e.g., ) demonstrate strong steric and electrostatic interactions in enzyme binding, critical for MMP-3 inhibition .
  • Furan-linked compounds () show promise in receptor modulation (GPR55, σ1) due to their balanced aromaticity and moderate hydrophobicity .

Metabolic Stability :

  • Fluorinated or saturated analogs (e.g., tetrahydrofuran in ) exhibit improved metabolic stability compared to furan- or methoxy-containing derivatives, which may undergo oxidation or demethylation .

Research Findings and Implications

  • Sulfonyl Group Importance : The 4-methoxybenzenesulfonyl moiety in the target compound likely enhances binding to enzymes or receptors requiring both polar and hydrophobic interactions, as seen in MMP inhibitors .
  • Furan vs. Thiophene : Compared to thiophene-containing analogs (), the target’s furan group may reduce metabolic stability but improve solubility due to oxygen’s higher electronegativity .
  • Methoxy vs. Nitro Substituents : While nitro groups () enhance electron deficiency for crystal engineering, methoxy groups offer better pharmacokinetic profiles for drug development .

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